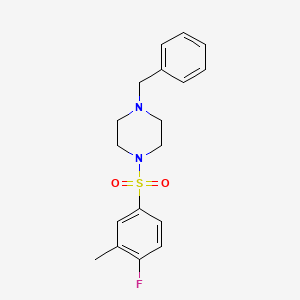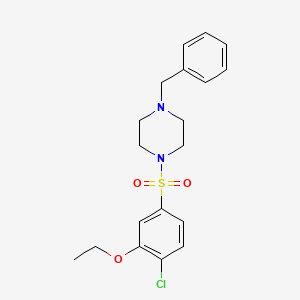
(2-pyridyldithio)-PEG2-t-butyl ester
描述
(2-pyridyldithio)-PEG2-t-butyl ester is a chemical compound that features a pyridyldithio group linked to a polyethylene glycol (PEG) chain terminated with a t-butyl ester. This compound is often used in bioconjugation and surface modification due to its ability to form stable linkages with thiol groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyridyldithio)-PEG2-t-butyl ester typically involves the reaction of 2-pyridyldithiol with PEG2-t-butyl ester under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified by column chromatography or recrystallization.
化学反应分析
Types of Reactions
(2-pyridyldithio)-PEG2-t-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The pyridyldithio group can participate in nucleophilic substitution reactions, where it reacts with nucleophiles such as thiols to form disulfide bonds.
Reduction Reactions: The disulfide bond in the pyridyldithio group can be reduced to form thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Oxidation Reactions: The thiol groups formed from reduction can be oxidized back to disulfides using mild oxidizing agents.
Common Reagents and Conditions
Nucleophiles: Thiols (e.g., cysteine, glutathione)
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Oxidizing Agents: Hydrogen peroxide, iodine
Major Products Formed
Disulfides: Formed from the reaction with thiols
Thiol Groups: Formed from the reduction of disulfides
科学研究应用
(2-pyridyldithio)-PEG2-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and functionalized surfaces.
Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions.
Medicine: Utilized in drug delivery systems to enhance the stability and solubility of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools.
作用机制
The mechanism of action of (2-pyridyldithio)-PEG2-t-butyl ester involves the formation of stable disulfide bonds with thiol groups. The pyridyldithio group reacts with thiols to form a disulfide linkage, which is stable under physiological conditions. This property makes it useful for bioconjugation and surface modification applications.
相似化合物的比较
Similar Compounds
N-succinimidyl 3-(2-pyridyldithio)propionate: Another compound used for bioconjugation, featuring a succinimidyl ester group.
Maleimide-PEG2-t-butyl ester: Similar in structure but contains a maleimide group instead of a pyridyldithio group.
Uniqueness
(2-pyridyldithio)-PEG2-t-butyl ester is unique due to its specific reactivity with thiol groups, allowing for the formation of stable disulfide bonds. This property distinguishes it from other bioconjugation reagents that may not form as stable linkages or may require different reaction conditions.
属性
IUPAC Name |
tert-butyl 3-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S2/c1-16(2,3)21-15(18)7-9-19-10-11-20-12-13-22-23-14-6-4-5-8-17-14/h4-6,8H,7,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTUEHOZCVWJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCSSC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)




![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine](/img/structure/B604886.png)
![N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604888.png)
![N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604891.png)
![2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B604893.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)

![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

